molecular formula C12H14O4 B12115692 2-(2-Acetyl-phenoxy)-propionic acid methyl ester

2-(2-Acetyl-phenoxy)-propionic acid methyl ester

Cat. No.: B12115692
M. Wt: 222.24 g/mol
InChI Key: KUDMFDGLIPKDPM-UHFFFAOYSA-N
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Description

2-(2-Acetyl-phenoxy)-propionic acid methyl ester is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of an acetyl group attached to a phenoxy ring, which is further connected to a propionic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetyl-phenoxy)-propionic acid methyl ester typically involves the esterification of 2-(2-Acetyl-phenoxy)-propionic acid. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetyl-phenoxy)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: 2-(2-Carboxy-phenoxy)-propionic acid methyl ester.

    Reduction: 2-(2-Acetyl-phenoxy)-propionic alcohol.

    Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Acetyl-phenoxy)-propionic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Acetyl-phenoxy)-propionic acid methyl ester involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The phenoxy ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: A simpler analog with a phenoxy group attached to acetic acid.

    2-Phenoxypropionic acid: Similar structure but lacks the acetyl group.

    2-(2-Methylphenoxy)-propionic acid: Contains a methyl group instead of an acetyl group.

Uniqueness

2-(2-Acetyl-phenoxy)-propionic acid methyl ester is unique due to the presence of both an acetyl group and a propionic acid methyl ester moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-(2-acetylphenoxy)propanoate

InChI

InChI=1S/C12H14O4/c1-8(13)10-6-4-5-7-11(10)16-9(2)12(14)15-3/h4-7,9H,1-3H3

InChI Key

KUDMFDGLIPKDPM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC=C1C(=O)C

Origin of Product

United States

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